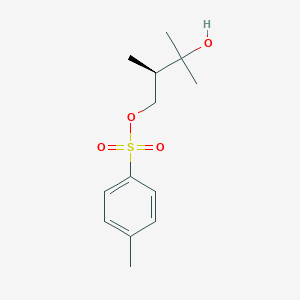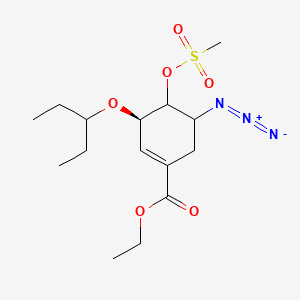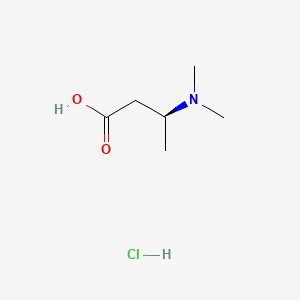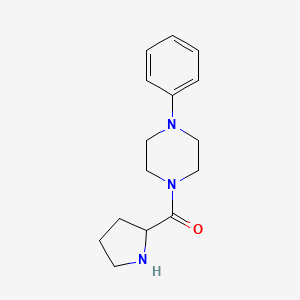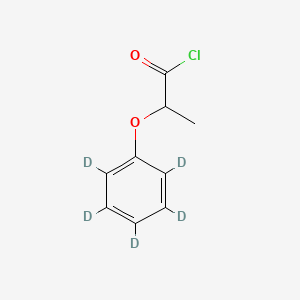
2-Phenoxypropanoyl Chloride-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenoxypropanoyl Chloride-d5 is a deuterium-labeled compound, which means that it contains deuterium atoms instead of hydrogen atoms. This compound is used as an intermediate in the synthesis of various pharmaceuticals and chemical research applications. Its molecular formula is C9H4D5ClO2, and it has a molecular weight of 189.65 g/mol.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxypropanoyl Chloride-d5 typically involves the chlorination of 2-Phenoxypropanoic acid-d5. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl) as chlorinating agents. The reaction conditions usually involve refluxing the mixture in an inert solvent such as dichloromethane (CH2Cl2) or chloroform (CHCl3) at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques to meet industrial standards .
化学反应分析
Types of Reactions
2-Phenoxypropanoyl Chloride-d5 undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-Phenoxypropanoic acid-d5 and hydrochloric acid (HCl).
Reduction: It can be reduced to 2-Phenoxypropanol-d5 using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like pyridine or triethylamine.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
2-Phenoxypropanoic acid-d5: Formed from hydrolysis.
2-Phenoxypropanol-d5: Formed from reduction.
科学研究应用
2-Phenoxypropanoyl Chloride-d5 is widely used in scientific research, including:
Chemistry: As an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Used in metabolic studies involving stable isotope labeling to trace metabolic pathways.
Medicine: In the synthesis of deuterium-labeled drugs for pharmacokinetic studies.
Industry: As a chemical intermediate in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 2-Phenoxypropanoyl Chloride-d5 involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in the synthesis of pharmaceuticals, it acts as an acylating agent to introduce the 2-Phenoxypropanoyl group into the target molecule .
相似化合物的比较
Similar Compounds
2-Phenoxypropionyl Chloride: The non-deuterated analog of 2-Phenoxypropanoyl Chloride-d5.
2-Phenoxypropanoic Acid: The carboxylic acid precursor used in the synthesis of this compound.
2-Phenoxypropanol: The reduced form of this compound.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which makes it valuable in isotopic labeling studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracking in metabolic and pharmacokinetic studies. This compound’s stability and reactivity make it a versatile intermediate in various chemical syntheses.
属性
分子式 |
C9H9ClO2 |
|---|---|
分子量 |
189.65 g/mol |
IUPAC 名称 |
2-(2,3,4,5,6-pentadeuteriophenoxy)propanoyl chloride |
InChI |
InChI=1S/C9H9ClO2/c1-7(9(10)11)12-8-5-3-2-4-6-8/h2-7H,1H3/i2D,3D,4D,5D,6D |
InChI 键 |
BDSSZTXPZHIYHM-VIQYUKPQSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OC(C)C(=O)Cl)[2H])[2H] |
规范 SMILES |
CC(C(=O)Cl)OC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


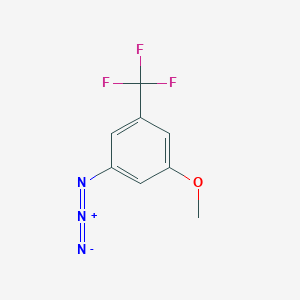
![(1R,5S)-3,3-Diphenyl-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13448820.png)



![2-Amino-3-[3-(fluorosulfonyl)-4-methoxyphenyl]propanoicacidhydrochloride](/img/structure/B13448846.png)
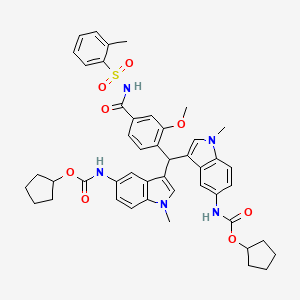
![methyl (2R,4R)-3,4-dihydroxy-2-[(3S,5S)-1-methyl-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl]oxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B13448873.png)

